molecular formula C15H22FN3O2 B1397968 Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 1253569-00-4

Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B1397968
CAS No.: 1253569-00-4
M. Wt: 295.35 g/mol
InChI Key: SPDOWZZQVRBAFK-UHFFFAOYSA-N
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Description

Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H22FN3O2 and its molecular weight is 295.35 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential applications in oncology and neuropharmacology. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C15H24N4O2
  • Molecular Weight : 292.38 g/mol
  • CAS Number : 1178566-52-3

This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 6-fluoropyridine moiety, which are critical for its biological activity.

Anticancer Properties

This compound serves as an intermediate in the synthesis of various anti-cancer agents, including Ribociclib, which is used to treat ER-positive and HER2-negative breast cancer. Ribociclib functions as a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6, thereby disrupting cell cycle progression in cancer cells .

A study demonstrated that derivatives of piperazine, including those with similar structures to this compound, exhibit significant anti-proliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

Neuropharmacological Effects

Research indicates that piperazine derivatives can exhibit neuropharmacological activities, including anxiolytic and antidepressant-like effects. For instance, related compounds have been shown to modulate serotonergic pathways, which are crucial for mood regulation .

In behavioral tests on mice, certain piperazine derivatives demonstrated increased time spent in the center of an open field test (OFT), suggesting anxiolytic properties. Additionally, these compounds reduced immobility times in forced swim tests (FST) and tail suspension tests (TST), indicating potential antidepressant effects .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Piperazine Derivative : The reaction begins with the coupling of a suitable piperazine derivative with 6-fluoropyridine.
  • Carboxylation : The resulting compound is then treated with tert-butyl chloroformate to introduce the carboxylic acid functionality.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Anticancer Activity :
    • A series of piperazine derivatives were synthesized and tested against various cancer cell lines.
    • Results indicated that modifications on the piperazine ring significantly influenced anti-proliferative activity.
  • Neuropharmacological Evaluation :
    • In a behavioral study involving mice, compounds structurally related to this compound exhibited significant reductions in anxiety-like behaviors.
    • The serotonergic system was implicated as a potential mediator for these effects.

Properties

IUPAC Name

tert-butyl 4-[(6-fluoropyridin-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDOWZZQVRBAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl piperazine-1-carboxylate (Aldrich, St. Louis, Mo., 17.77 g, 95 mmol) was added to a stirred solution of 5-(bromomethyl)-2-fluoropyridine (15.11 g, 80 mmol) in N,N-dimethylformamide (120 mL) at 0° C. and the suspension was stirred at room temperature overnight. The resulting thick reaction mixture was quenched with cold water (50 mL), the resulting suspension was stirred for 30 min, and the resulting solid was collected and washed with additional cold water (50 mL). The off-white precipitate was dried under vacuum to give the title compound tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate (19.7494 g, 66.9 mmol, 84% yield) as a white solid. LCMS (API-ES) m/z 296 (M+H)+; 1H NMR (400 MHz, d6-DMSO) δ 8.13 (s, 1H) 7.90 (td, J=8.02, 1.37 Hz, 1H) 7.15 (dd, J=8.31, 2.05 Hz, 1H) 3.51 (s, 2H) 3.30 (br. s., 4H) 2.10-2.40 (m, 4H) 1.39 (s, 9H).
Quantity
17.77 g
Type
reactant
Reaction Step One
Quantity
15.11 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.